1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one
Description
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one is a pyridine derivative featuring a hydroxy group at position 4, a methoxy group at position 2, and an acetyl group at position 2.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-acetyl-2-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9NO3/c1-5(10)7-6(11)3-4-9-8(7)12-2/h3-4H,1-2H3,(H,9,11) |
InChI Key |
VBDKJBYOFKTXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC=CC1=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs with varying functional groups.
Scientific Research Applications
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Reactivity
The compound’s key structural analogs include:
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unspecified, analogs like 1f and 3e (149–151°C) highlight the influence of substituents on thermal stability.
- Solubility: The 4-hydroxy group in the target compound likely enhances water solubility compared to non-hydroxylated analogs (e.g., 12 ).
Biological Activity
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula CHNO, is characterized by its hydroxyl and methoxy substituents, which may contribute to its pharmacological properties. This article reviews the existing literature on the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The compound's structure features:
- Functional Groups : Hydroxyl (-OH) and methoxy (-OCH) groups.
- Molecular Weight : Approximately 167.16 g/mol.
- Solubility : Soluble in polar solvents due to the presence of hydroxyl and methoxy groups.
Antimicrobial Activity
Research indicates that 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one exhibits significant antimicrobial properties. In a study assessing various pyridine derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be elucidated .
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated. Studies show that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a significant reduction in DPPH radical concentration at varying concentrations of the compound .
Enzyme Inhibition
1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways linked to various diseases. For instance, it has been identified as a potential inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), an enzyme crucial for isoprenoid biosynthesis in certain pathogens . This inhibition could lead to novel therapeutic strategies against infections caused by bacteria utilizing the MEP pathway.
Study on Antimicrobial Efficacy
A recent study published in PubChem assessed the antimicrobial efficacy of several pyridine derivatives, including 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics against strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents .
Evaluation of Antioxidant Activity
In another study focusing on antioxidant properties, 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one was tested alongside well-known antioxidants like ascorbic acid. The findings revealed that at concentrations above 50 µM, the compound significantly reduced oxidative stress markers in vitro, indicating its potential utility in preventing oxidative damage in biological systems .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 167.16 g/mol |
| Solubility | Polar solvents |
| Antimicrobial Activity (MIC) | < 10 µg/mL (against E. coli) |
| Antioxidant Activity (DPPH IC50) | 45 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
